molecular formula C17H27NO B3100293 (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 136655-20-4

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B3100293
CAS No.: 136655-20-4
M. Wt: 261.4 g/mol
InChI Key: HQGWTXXZVBZBPH-UHFFFAOYSA-N
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Description

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by its methoxy group at the 5th position and dipropylamine substitution at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Methoxylation: Introduction of the methoxy group at the 5th position is achieved through a methoxylation reaction using methanol and a catalyst.

    Amine Substitution: The dipropylamine group is introduced through a nucleophilic substitution reaction, where the amine group replaces a leaving group on the naphthalene ring.

    Hydrogenation: The final step involves hydrogenation to reduce the naphthalene ring to a tetrahydronaphthalene structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Using palladium or platinum catalysts to achieve efficient hydrogenation.

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be further reduced to modify the tetrahydronaphthalene ring.

    Substitution: The dipropylamine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Fully saturated naphthalene derivatives.

    Substitution Products: Various substituted amines and amides.

Scientific Research Applications

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
  • (S)-5-Methoxy-N,N-diethyl-1,2,3,4-tetrahydronaphthalen-2-amine
  • (S)-5-Methoxy-N,N-dibutyl-1,2,3,4-tetrahydronaphthalen-2-amine

Uniqueness

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific dipropylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2S)-5-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-9-10-16-14(13-15)7-6-8-17(16)19-3/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWTXXZVBZBPH-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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